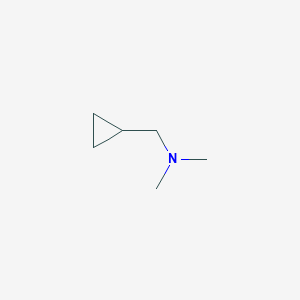

1-cyclopropyl-N,N-dimethylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

58862-95-6 |

|---|---|

Molecular Formula |

C6H13N |

Molecular Weight |

99.17 g/mol |

IUPAC Name |

1-cyclopropyl-N,N-dimethylmethanamine |

InChI |

InChI=1S/C6H13N/c1-7(2)5-6-3-4-6/h6H,3-5H2,1-2H3 |

InChI Key |

DQVRGSIXUGZCOV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1CC1 |

Origin of Product |

United States |

General Significance of Cyclopropyl Moieties in Molecular Design

The cyclopropyl (B3062369) group, a three-membered carbocycle, is far more than a simple cycloalkane. Its inherent ring strain, a consequence of compressed bond angles of approximately 60° compared to the ideal 109.5° for sp³ hybridized carbons, imparts a unique set of electronic and conformational properties. longdom.orgresearchgate.net This strain energy makes the cyclopropane (B1198618) ring susceptible to ring-opening reactions, rendering it a versatile synthetic intermediate.

In the realm of medicinal chemistry, the incorporation of a cyclopropyl moiety is a well-established strategy to enhance the pharmacological profile of drug candidates. longdom.org Its rigid structure can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl group is often used as a bioisostere for a gem-dimethyl group or a vinyl group, offering similar steric bulk but with altered electronic properties and metabolic stability. longdom.org The introduction of a cyclopropyl ring can also favorably modulate a molecule's lipophilicity and metabolic pathways, often leading to improved pharmacokinetic properties. longdom.org

Importance of N,n Dimethylamine Functionality in Amine Chemistry and Synthesis

The N,N-dimethylamine group is a fundamental tertiary amine functionality with widespread applications in organic synthesis. Its presence in a molecule can significantly influence its physical and chemical properties, including basicity, solubility, and reactivity. In synthetic chemistry, the N,N-dimethylamino group can serve as a directing group, influencing the regioselectivity of reactions on a nearby part of the molecule.

Furthermore, the N,N-dimethylamine moiety is a key player in various name reactions and synthetic transformations. It can be readily converted into other functional groups, and its basic nature allows it to act as an internal or external base in catalytic cycles. The N,N-dimethylamine group is also a common feature in many biologically active compounds and pharmaceutical drugs.

Strategic Positioning of 1 Cyclopropyl N,n Dimethylmethanamine Within Contemporary Synthetic Paradigms

Direct Synthesis Approaches to this compound

Direct approaches to this compound involve the formation of the final C-N bond or the introduction of the N,N-dimethylamino group in the final steps of the synthesis.

Reductive Amination Strategies for the Formation of the Amine Linkage

Reductive amination is a widely utilized and direct method for the synthesis of amines from carbonyl compounds. mdpi.com For the synthesis of this compound, this strategy involves the reaction of cyclopropanecarboxaldehyde with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

A variety of reducing agents can be employed for this transformation, each with its own advantages. Sodium cyanoborohydride has been a common choice for reductive aminations, though its toxicity and the potential for cyanide contamination in the product have led to the exploration of alternatives. koreascience.kr Other reagents such as borane (B79455) pyridine (B92270) (BAP), sodium triacetoxyborohydride (B8407120), and borohydride (B1222165) exchange resin (BER) have been reported as less toxic and less expensive options. koreascience.kr The combination of titanium(IV) isopropoxide and sodium borohydride has also been shown to be effective for reductive aminations. koreascience.kr A sustainable three-component reductive amination protocol using diphenyl phosphate (B84403) as a catalyst and a Hantzsch ester as a hydride source has been developed for coupling optically active carbonyl-cyclopropanes with various amines, yielding chiral cyclopropane-containing amines without epimerization or ring-opening. nih.gov

The general reaction is as follows:

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Cyanoborohydride | Widely used, effective | Highly toxic, potential for cyanide residue koreascience.kr |

| Borane Pyridine (BAP) | Less toxic, less expensive | May require specific reaction conditions |

| Sodium Triacetoxyborohydride | Mild, selective | Can be more expensive than other borohydrides |

| Borohydride Exchange Resin (BER) | Simple work-up, good yields koreascience.kr | Heterogeneous, may have slower reaction rates |

| Ti(O-i-Pr)₄ / NaBH₄ | Efficient | Requires a Lewis acid, potentially long reaction times koreascience.kr |

Alkylation Reactions Utilizing Cyclopropylmethyl Halide Precursors

The alkylation of amines with alkyl halides is a classical method for forming C-N bonds. youtube.com In the context of synthesizing this compound, this would involve the reaction of dimethylamine with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide.

However, this approach is often complicated by a lack of selectivity. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to further alkylation and the formation of a quaternary ammonium (B1175870) salt as a significant byproduct. masterorganicchemistry.com This "runaway train" of alkylation can make it difficult to isolate the desired tertiary amine in high yield. masterorganicchemistry.com

To circumvent this issue, reaction conditions must be carefully controlled. Using a large excess of the amine can favor the formation of the desired product by increasing the probability of the alkyl halide reacting with the starting amine rather than the product amine.

An alternative strategy involves a two-step process where cyclopropyl cyanide is first hydrogenated to form cyclopropylmethyl amine, which is then reacted with an alkyl halide in the absence of hydrogen to produce cyclopropylmethyl alkyl amines. google.com

Transformations Involving Amine Salts and Cyclopropyl Substrates

While direct alkylation of free amines can be problematic, the use of amine salts can offer an alternative pathway. For instance, the hydrochloride salt of dimethylamine can be used in reductive amination protocols. In one study, the reductive amination of various aldehydes and ketones with dimethylamine was carried out in the presence of Et₃NHCl and borohydride exchange resin (BER) in ethanol, affording the corresponding N,N-dimethylalkylamines in high yields. koreascience.kr This method provides a convenient way to handle the volatile dimethylamine and can facilitate the reaction.

Precursor-Based Synthesis of the this compound Structural Motif

These methods involve constructing the cyclopropane (B1198618) ring or modifying a precursor that already contains the N,N-dimethylamino functionality.

Utilization of 1,1-Dimethoxy-N,N-dimethylmethanamine as a Key Synthon

1,1-Dimethoxy-N,N-dimethylmethanamine, also known as N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA), is a versatile reagent in organic synthesis. nist.gov It serves as a C1 synthon and is particularly useful in the construction of heterocyclic compounds. dntb.gov.uaresearchgate.net Its chemical structure features an electrophilic carbon and a nucleophilic nitrogen, allowing it to react with a wide range of organic functional groups. dntb.gov.ua

DMFDMA can react with compounds containing active methylene (B1212753) groups, such as ketones, esters, and nitriles, to form enamines. These enamines are valuable intermediates that can be further elaborated. For instance, the reaction of methyl 3-cyclopropyl-3-oxopropionate with DMFDMA yields methyl 2-[(dimethylamino)methylidene]-3-cyclopropyl-3-oxopropanoate. chemicalbook.com This intermediate contains the core structural elements that could potentially be transformed into a this compound derivative through subsequent reduction and decarboxylation steps.

Table 2: Applications of 1,1-Dimethoxy-N,N-dimethylmethanamine (DMFDMA) in Synthesis

| Reactant | Product Type | Potential Application | Reference |

|---|---|---|---|

| Methyl 3-cyclopropyl-3-oxopropionate | Enamino ester | Precursor to cyclopropyl derivatives | chemicalbook.com |

| Active methylene compounds | Enamines | Intermediates for heterocycle synthesis | researchgate.net |

| Amino groups | Dimethylamino imines | Building blocks for heterocyclic synthesis | researchgate.net |

Cyclopropane Ring Formation Reactions in the Presence of Amine Functionality

Another approach involves the formation of the cyclopropane ring on a substrate that already possesses the N,N-dimethylamine group or a suitable precursor. Various methods for cyclopropane synthesis have been developed. nih.gov

One such method is the Michael-initiated ring closure (MIRC) reaction. For example, dinitrile-substituted cyclopropanes can be synthesized from 2-arylacetonitriles and α-bromoennitriles in the presence of a base. nih.gov While this specific example does not directly involve an amine, the principle could be adapted to substrates containing an amine functionality, provided it is protected or unreactive under the basic conditions.

The conversion of a carbon-carbon double bond to a cyclopropane ring is a common transformation. google.com This can be achieved by treating an olefinic substrate with an N-alkyl-N-nitroso compound in the presence of a transition metal catalyst and an aqueous base. google.com An appropriately substituted alkene containing an N,N-dimethylamino group could potentially be converted to the corresponding cyclopropyl derivative using this methodology.

Furthermore, oxidative radical ring-opening and cyclization of existing cyclopropane derivatives can lead to more complex structures. nih.gov While this is not a direct formation of the target compound, it highlights the reactivity of the cyclopropane ring which can be a key consideration in multi-step syntheses.

Derivatization from Cyclopropylmethanol (B32771) or Analogous Cyclopropyl Alcohols

The synthesis of this compound from cyclopropylmethanol can be achieved through two primary multi-step pathways. The choice of route depends on the desired reaction conditions and available reagents, with both pathways designed to avoid the rearrangement of the strained cyclopropylcarbinyl system, which is prone to ring-opening or expansion under harsh acidic or thermal conditions.

The first major pathway involves converting the hydroxyl group of cyclopropylmethanol into a more suitable leaving group, such as a halide or a sulfonate ester, followed by nucleophilic substitution with dimethylamine. To prevent the formation of cyclobutyl and homoallyl byproducts, mild conditions are essential. For instance, reacting cyclopropylmethanol with triphenylphosphine (B44618) and a halogen source (e.g., N-bromosuccinimide) or with a complex of an N-halosuccinimide and a dialkyl sulfide (B99878) can yield the corresponding cyclopropylmethyl halide with high fidelity google.com. Alternatively, conversion to a tosylate or mesylate using the respective sulfonyl chloride in the presence of a non-nucleophilic base like pyridine provides an activated intermediate. This intermediate is then subjected to nucleophilic attack by dimethylamine, typically in a polar solvent, to yield the target tertiary amine vedantu.comvedantu.com.

The second pathway proceeds via the oxidation of cyclopropylmethanol to cyclopropanecarboxaldehyde, followed by reductive amination. The oxidation step requires mild reagents, such as pyridinium (B92312) chlorochromate (PCC) or cerium(IV) ammonium nitrate (B79036), to prevent over-oxidation or degradation of the cyclopropane ring wikipedia.org. The resulting aldehyde is then condensed with dimethylamine to form an intermediate iminium ion. This ion is reduced in situ without isolation to afford this compound. Common reducing agents for this transformation include sodium triacetoxyborohydride or borohydride exchange resin (BER), which are favored for their selectivity and mild reaction conditions koreascience.kr.

| Pathway | Step 1: Intermediate Formation | Step 2: Amine Formation | Key Considerations |

|---|---|---|---|

| 1: Substitution | Conversion of -OH to a leaving group (e.g., -Br, -OTs) using mild reagents like NBS/PPh₃ or TsCl/Pyridine. | Nucleophilic substitution with dimethylamine ((CH₃)₂NH). | Avoids strong acids or high heat to prevent ring rearrangement. |

| 2: Reductive Amination | Oxidation of alcohol to cyclopropanecarboxaldehyde using mild oxidants (e.g., PCC). | Reaction with dimethylamine and a selective reducing agent (e.g., NaBH(OAc)₃). | A one-pot reaction from the aldehyde is often possible. |

Stereoselective and Enantioselective Synthesis of Chiral this compound Analogues

The synthesis of specific stereoisomers of this compound analogues, where chirality may be present on the cyclopropane ring or at the carbon adjacent to the nitrogen, requires advanced asymmetric synthetic methods. These methods are crucial for the development of pharmacologically active molecules where biological activity is often dependent on a single enantiomer.

Asymmetric Catalytic Approaches for Chiral Cyclopropane Introduction

The most direct method for establishing stereocenters on the cyclopropane ring is through asymmetric catalytic cyclopropanation. In this approach, a chiral catalyst guides the stereochemical outcome of the ring-forming reaction between an alkene and a carbene precursor. Transition-metal catalysis is a prominent strategy, employing metals such as cobalt, copper, rhodium, and ruthenium complexed with chiral ligands. For instance, cobalt(II) complexes of D2-symmetric chiral porphyrins have been effectively used for the asymmetric cyclopropanation of alkenes with diazo compounds, yielding chiral cyclopropanes with high diastereo- and enantioselectivity google.com. Similarly, dirhodium(II) carboxylates with chiral ligands are well-established catalysts for this transformation.

Organocatalysis offers a metal-free alternative for enantioselective cyclopropanation. Chiral secondary amines, such as imidazolidinones, can catalyze the reaction between α,β-unsaturated aldehydes and stabilized ylides. The catalyst forms a chiral iminium ion with the aldehyde, which then undergoes a stereocontrolled reaction to introduce the cyclopropane ring with high enantiomeric excess wikipedia.org.

| Catalyst Type | Example Catalyst System | Substrates | Typical Stereoselectivity |

|---|---|---|---|

| Transition Metal | Co(II)-Porphyrin Complex | Styrene, Ethyl Diazoacetate | High dr and ee (>90%) google.com |

| Transition Metal | Chiral Dirhodium(II) Carboxylate | Various Alkenes, Diazoacetates | Often excellent ee nih.gov |

| Organocatalyst | Chiral Imidazolidinone | α,β-Unsaturated Aldehydes, Sulfonium Ylides | High ee (92-96%) wikipedia.org |

Diastereoselective Synthesis through Chiral Auxiliary Strategies

Chiral auxiliaries are covalently attached to a substrate to direct the stereochemistry of a subsequent reaction, after which they are cleaved to reveal the chiral product. This strategy provides a reliable method for controlling stereochemistry in cyclopropane synthesis. For example, an α,β-unsaturated carboxylic acid can be converted into an amide using a chiral amine, such as a derivative of pseudoephedrine or an Evans oxazolidinone vedantu.com.

The chiral auxiliary creates a sterically biased environment, forcing the cyclopropanating reagent (e.g., in a Simmons-Smith reaction or a Michael-initiated ring closure) to attack from the less hindered face of the double bond. This results in the formation of one diastereomer in significant excess. After the cyclopropanation is complete, the auxiliary is removed, typically by hydrolysis or reduction, to yield the chiral cyclopropane-containing product. The auxiliary can often be recovered and reused. This method is particularly powerful for constructing quaternary carbon stereocenters with high diastereoselectivity vedantu.com.

| Chiral Auxiliary | Substrate Type | Reaction | Key Outcome |

|---|---|---|---|

| Evans Oxazolidinone | α,β-Unsaturated N-acyloxazolidinones | Cyclopropanation | High diastereoselectivity due to steric shielding. |

| Pseudoephedrine | α,β-Unsaturated Amides | Alkylation, Conjugate Addition | Excellent stereocontrol, forming chiral centers vedantu.com. |

| Sulfinamide | N-tert-Butanesulfinyl Imines | Addition Reactions | Provides access to chiral amines with multiple stereocenters mdpi.com. |

Enantioselective Reductive Amination Processes

To introduce a chiral center on the carbon atom directly attached to both the cyclopropane ring and the nitrogen atom, enantioselective reductive amination is a powerful tool. This process involves the reaction of a prochiral cyclopropyl ketone (e.g., acetylcyclopropane) with an amine in the presence of a chiral catalyst and a reducing agent.

The ketone first condenses with the amine to form an imine or enamine intermediate. A chiral catalyst, often a transition metal complex with a chiral ligand or a chiral organocatalyst, then facilitates the stereoselective reduction of this C=N double bond. For instance, iridium complexes bearing chiral phosphine (B1218219) ligands like f-Binaphane have demonstrated high activity and enantioselectivity in the reductive amination of aryl ketones lookchem.com. Chiral phosphoric acids have also emerged as effective organocatalysts for this transformation, activating the imine for reduction by a Hantzsch ester or another hydride source caltech.edu. This approach bypasses the need to handle potentially unstable imine intermediates and allows for the direct, highly enantioselective synthesis of chiral amines from readily available ketones caltech.edu.

| Catalyst System | Substrate | Amine Source | Reducing Agent | Typical Enantioselectivity |

|---|---|---|---|---|

| Ir-f-Binaphane | Aryl Ketones | p-Anisidine | H₂ | Up to 96% ee lookchem.com |

| Chiral Phosphoric Acid | Alkyl/Aryl Ketones | Various Amines | Hantzsch Ester | High ee caltech.edu |

| Engineered Enzymes | Cyclopropyl Ketones | Aniline | (Reductive Aminase) | High yield and diastereoselectivity google.com |

Nucleophilic Reactivity of the Tertiary Amine Functionality

The tertiary amine nitrogen in this compound possesses a lone pair of electrons, rendering it a nucleophile capable of donating this electron pair to an electrophilic center. However, the nucleophilicity of tertiary amines is a nuanced interplay of electronic and steric factors. Compared to primary and secondary amines, the presence of three alkyl substituents (one cyclopropylmethyl and two methyl groups) on the nitrogen atom significantly increases steric hindrance. This bulk can impede the nitrogen's approach to an electrophile, potentially slowing down or preventing nucleophilic substitution reactions.

While alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances its basicity, this does not always translate to higher nucleophilicity. The key distinction lies in the sensitivity of nucleophilicity to steric effects. Basicity is a thermodynamic property measured by proton affinity, where the small size of a proton minimizes steric issues. In contrast, nucleophilicity is a kinetic property involving attack at larger, more sterically demanding electrophilic carbons. For tertiary amines like this compound, the steric hindrance from the three substituents can outweigh the inductive effect, making it a weaker nucleophile than a comparable secondary amine, especially when reacting with hindered electrophiles.

Despite this, the compound can still participate in reactions where its nucleophilic character is essential, such as in the formation of quaternary ammonium salts upon reaction with unhindered alkyl halides (e.g., methyl iodide) or in acid-base reactions where it acts as a base to abstract a proton.

Table 1: Factors Influencing the Nucleophilicity of this compound

| Factor | Influence on Nucleophilicity | Rationale |

|---|---|---|

| Electronic Effect | Enhancing | The cyclopropylmethyl and two methyl groups are electron-donating, increasing electron density on the nitrogen atom. |

| Steric Hindrance | Diminishing | The three alkyl substituents sterically shield the nitrogen's lone pair, hindering its approach to electrophilic centers. |

| Solvent Effects | Variable | In polar aprotic solvents, nucleophilicity is enhanced. In protic solvents, hydrogen bonding to the lone pair can decrease nucleophilicity. |

Rearrangement and Ring-Opening Chemistry of the Cyclopropyl Moiety

The cyclopropyl group in this compound is a source of significant ring strain (approximately 115 kJ/mol). This inherent strain makes the three-membered ring susceptible to opening under specific reaction conditions, particularly those involving radical or carbocationic intermediates.

The cyclopropylmethyl system is a classic "radical clock," a tool used to gauge the rates of competing radical reactions. If a radical is generated on the methylene carbon adjacent to the cyclopropane ring, it undergoes an extremely rapid, irreversible ring-opening rearrangement. This process is driven by the release of ring strain and is enthalpically highly favorable.

The rearrangement proceeds via homolytic cleavage of one of the adjacent C-C bonds of the cyclopropane ring. This results in the formation of a more stable, unstrained homoallylic radical (a but-3-enyl radical). The rate constant for the ring-opening of the parent cyclopropylmethyl radical is very high, on the order of 8.6 x 10⁷ s⁻¹ at 298 K. adichemistry.com

Mechanism of Radical-Mediated Ring Opening:

Radical Formation: A radical is generated on the exocyclic methylene carbon, for instance, through hydrogen abstraction by another radical species (Initiator•).

Ring Opening: The strained C1-C2 bond of the cyclopropane ring undergoes homolytic cleavage. This is the fast, rate-determining step of the rearrangement.

Formation of Homoallylic Radical: A resonance-stabilized but-3-enyl radical is formed. This species is significantly more stable than the initial cyclopropylmethyl radical due to the absence of ring strain.

This rapid rearrangement means that in any radical reaction involving this compound where the exocyclic methylene carbon becomes a radical center, the formation of ring-opened products is almost certain to dominate over products that retain the cyclopropyl ring. organic-chemistry.orgwikipedia.org

The formation of a carbocation on the methylene carbon adjacent to the cyclopropyl ring leads to a famously complex set of skeletal rearrangements. The cyclopropylmethyl cation is remarkably stable, exhibiting stability comparable to tertiary carbocations. This stabilization arises from the favorable overlap of the C-C bonding orbitals of the strained cyclopropane ring (Walsh orbitals) with the vacant p-orbital of the carbocationic center.

This electronic interaction leads to a non-classical, delocalized carbocation structure, often depicted as a bicyclobutonium ion intermediate. This delocalized cation can be attacked by a nucleophile at several positions, leading to a mixture of products. The solvolysis of cyclopropylmethyl derivatives typically yields a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl (but-3-enyl) products.

Pathway for Carbocation Rearrangement:

Carbocation Formation: A leaving group departs from the methylene carbon (e.g., in an Sₙ1 reaction), generating the primary cyclopropylmethyl cation.

Delocalization: The cation immediately delocalizes through participation of the adjacent ring bonds, forming a set of rapidly equilibrating, non-classical carbocationic structures (often represented by the bicyclobutonium ion).

Nucleophilic Attack: A nucleophile can attack this delocalized system at different carbons, leading to a characteristic mixture of products that reflects the nature of the cationic intermediates.

The precise ratio of these products is highly dependent on the specific substrate, the nucleophile, and the reaction conditions.

Mechanistic Elucidation of Key Synthetic Transformations Involving this compound

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. orgoreview.comunacademy.com While this compound itself could be a component, a more common scenario involves its precursors: cyclopropanecarboxaldehyde and dimethylamine, reacting with a third component, an enolizable carbonyl compound.

Mechanism with Precursors:

Iminium Ion Formation: The reaction is typically acid-catalyzed. Dimethylamine acts as a nucleophile, attacking the protonated carbonyl of cyclopropanecarboxaldehyde. This is followed by dehydration to form an electrophilic N,N-dimethyl-1-cyclopropylmethaniminium ion. This iminium ion is the key electrophile in the Mannich reaction.

Enol Formation: The enolizable carbonyl compound (e.g., acetone), under acidic conditions, tautomerizes to its enol form.

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic carbon of the cyclopropyl-substituted iminium ion.

Deprotonation: The resulting intermediate is deprotonated to regenerate the acid catalyst and yield the final β-amino carbonyl product (the Mannich base).

This pathway allows for the incorporation of the cyclopropylmethylamino moiety at the α-position of a carbonyl compound.

Reductive amination is a highly efficient method for synthesizing amines, including this compound from its precursors, cyclopropanecarboxaldehyde and dimethylamine. chemicalbook.comnih.gov The process can often be performed in a single pot using a reducing agent that is selective for the iminium ion intermediate over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common reagent for this transformation due to its mildness and selectivity. organic-chemistry.org

Mechanistic Pathway:

Hemiaminal Formation: The lone pair of the nitrogen in dimethylamine performs a nucleophilic attack on the carbonyl carbon of cyclopropanecarboxaldehyde. A proton transfer results in the formation of a neutral hemiaminal intermediate.

Iminium Ion Formation: Under mildly acidic conditions (often provided by the acetic acid byproduct of NaBH(OAc)₃), the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). The subsequent loss of water, assisted by the nitrogen's lone pair, generates a resonance-stabilized N,N-dimethyl-1-cyclopropylmethaniminium ion. This is the same electrophilic intermediate as in the Mannich reaction.

Hydride Reduction: The selective reducing agent, sodium triacetoxyborohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction is typically much faster than the reduction of the starting aldehyde, which allows the reaction to be performed in one pot. nih.gov

Product Formation: The hydride transfer neutralizes the positive charge on the nitrogen, yielding the final product, this compound.

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Acetone |

| Cyclopropanecarboxaldehyde |

| Dimethylamine |

| Methyl iodide |

| N,N-dimethyl-1-cyclopropylmethaniminium |

Absence of Published Data on Conjugate Addition Reactions of this compound Derivatives

Despite a comprehensive search of available scientific literature, no specific studies or detailed research findings on the conjugate (Michael) addition reactions involving organometallic derivatives of this compound could be located. The inquiry focused on identifying instances where this moiety is part of a carbon-based nucleophile, such as a Grignard reagent or an organocuprate, participating in a 1,4-addition to a Michael acceptor.

The search encompassed a wide range of related keywords, including "conjugate addition of cyclopropylmethylmagnesium," "Michael addition of cyclopropylmethylzinc reagents," and "diastereoselective conjugate addition of cyclopropylmethyl cuprate." While general principles of conjugate additions are well-documented, with organocuprates and copper-catalyzed Grignard reagents being standard methodologies for 1,4-additions, the specific application to nucleophiles derived from this compound appears to be absent from the reviewed literature.

Consequently, the requested section, "3.3.3. Insights into Conjugate (Michael) Addition Reactions with N,N-Dimethylmethanamine Derivatives," including detailed research findings and data tables, cannot be generated due to the lack of primary research data in the public domain.

Role of 1 Cyclopropyl N,n Dimethylmethanamine As a Versatile Synthetic Building Block and Intermediate

Construction of Diverse Heterocyclic Systems

The cyclopropyl (B3062369) enaminone intermediate is a powerful tool for constructing heterocyclic scaffolds that incorporate the unique structural and electronic properties of the cyclopropane (B1198618) ring. Its ability to react with a range of dinucleophilic reagents allows for the straightforward synthesis of numerous important heterocyclic families.

The inherent reactivity of the 1,3-dicarbonyl surrogate within the cyclopropyl enaminone structure is readily exploited for the synthesis of five- and six-membered heterocycles.

Isoxazoles: Cyclopropyl-substituted isoxazoles are efficiently prepared through the condensation of the enaminone intermediate with hydroxylamine (B1172632). researchgate.net In this reaction, the hydroxylamine acts as a dinucleophile, attacking the carbonyl carbon and the β-carbon of the enaminone system, followed by cyclization and elimination of dimethylamine (B145610) and water to yield the stable aromatic isoxazole (B147169) ring. This method provides a regioselective route to 5-cyclopropylisoxazoles. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| (E)-1-(cyclopropyl)-3-(dimethylamino)prop-2-en-1-one | Hydroxylamine Hydrochloride | 5-Cyclopropylisoxazole | Condensation/Cyclization |

Pyrimidines: Similarly, the reaction of the cyclopropyl enaminone with various amidines (such as guanidine (B92328) or benzamidine) provides a direct pathway to cyclopropyl-substituted pyrimidines. The reaction proceeds via a condensation-cyclization sequence, where the amidine attacks the electrophilic centers of the enaminone, leading to the formation of the six-membered pyrimidine (B1678525) ring. This approach is highly valuable for accessing complex derivatives like the pyrazolo[1,5-a]pyrimidines, which have shown utility as specific chemical probes. For instance, a 5-chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile core has been used as a key building block in the development of inhibitors for the protein kinase CSNK2A. nih.gov

The versatility of the cyclopropyl synthon extends to the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry.

Quinoxalines: The synthesis of quinoxalines typically involves the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. sapub.org The cyclopropyl enaminone can serve as a masked 1,3-dicarbonyl compound, which can be transformed into a suitable α-dicarbonyl precursor. This precursor then readily undergoes cyclocondensation with o-phenylenediamine to furnish the corresponding cyclopropyl-substituted quinoxaline (B1680401) derivative. sapub.orgmtieat.org

Imidazo[1,2-a]pyridines: This important class of nitrogen-fused heterocycles can be synthesized using multicomponent reactions. nih.govmdpi.com The Groebke–Blackburn–Bienaymé reaction, for example, combines a 2-aminopyridine, an aldehyde, and an isocyanide to build the imidazo[1,2-a]pyridine (B132010) core. mdpi.com A cyclopropyl aldehyde, derived from the 1-cyclopropyl-N,N-dimethylmethanamine motif, can be employed in such reactions to introduce the cyclopropyl group at a specific position on the heterocyclic scaffold, yielding polyfunctional derivatives. nih.govresearchgate.net

The cyclopropyl group can also direct unique transformations to form other cyclic and spirocyclic systems.

Tetrahydrofurans: Cyclopropyl ketones are valuable precursors for the synthesis of substituted tetrahydrofurans. otago.ac.nzorganic-chemistry.org For example, the iodocyclization of vinyl cyclopropanes, which can be derived from cyclopropyl ketones, leads to the formation of cyclopropyl-fused tetrahydrofurans (oxabicyclo[3.1.0]hexanols). otago.ac.nzresearchgate.net This transformation showcases the utility of the cyclopropyl carbonyl moiety in constructing complex oxygen-containing heterocyclic systems through intramolecular cyclization pathways. otago.ac.nzresearchgate.net

Spirocyclopropanes: The strained ring of the cyclopropyl group makes it an excellent participant in annulation and cycloaddition reactions to form spirocyclic compounds. Donor-acceptor (D-A) cyclopropanes, which can be synthesized from cyclopropyl carbonyl precursors, react with various synthons in chemo- and diastereoselective (3+2) cycloaddition reactions to yield spirocyclopentane derivatives. frontiersin.org Furthermore, specialized cyclopropyl amides can undergo domino reactions with electron-deficient alkenes to construct complex spiro piperidone-cyclopropane frameworks. rsc.org

The cyclopropylamine (B47189) moiety, readily available from precursors like this compound, is a key component in the synthesis of advanced, nitrogen-rich heterocyclic systems with tailored functions. An exemplary application is in the construction of 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines. nih.gov These molecules have been optimized as potent and selective chemical probes for protein kinase CSNK2A, which is implicated in various diseases. The synthesis involves a key Buchwald-Hartwig cross-coupling reaction between a 5-chloro-pyrazolo[1,5-a]pyrimidine core and cyclopropylamine, demonstrating the direct incorporation of the cyclopropylamino group into a complex, biologically active scaffold. nih.gov

| Key Reactant | Coupling Partner | Catalytic System | Product Class | Application |

|---|---|---|---|---|

| 5-chloro-pyrazolo[1,5-a]pyrimidine core | Cyclopropylamine | Pd(OAc)₂ / BINAP | 7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines | Chemical probe for CSNK2A |

Applications in the Synthesis of Organic Molecules with Targeted Structural Features

Beyond heterocycles, the 1-cyclopropyl carbonyl unit is fundamental to creating acyclic and carbocyclic molecules with precise stereochemistry.

The cyclopropyl ketone scaffold is a highly versatile platform for the synthesis of enantioenriched chiral building blocks. rochester.edu Chemoenzymatic strategies, utilizing engineered enzymes, can achieve highly diastereo- and enantioselective cyclopropanation to produce chiral cyclopropyl ketones. rochester.edubohrium.com These optically active ketones are valuable intermediates that can be diversified through a wide range of chemical transformations. rochester.edu For example, stereoselective reduction of the ketone yields chiral cyclopropyl alcohols, while reductive amination provides access to chiral cyclopropylamines. These enantioenriched products are key building blocks for the synthesis of complex pharmaceuticals and natural products where specific stereochemistry is crucial for biological activity. nih.govnih.gov

Intermediates in the Synthesis of Agrochemical Precursors

The cyclopropylamine moiety is a crucial structural component in a variety of modern agrochemicals, including herbicides, insecticides, and fungicides. longdom.orglongdom.org Its incorporation into molecules can lead to enhanced biological activity and favorable physicochemical properties. While direct documentation of this compound in the synthesis of specific commercial agrochemicals is not extensively publicized in available literature, its role as a versatile synthetic building block for agrochemical precursors can be inferred from the well-established importance of related cyclopropylamine derivatives. nih.gov

The inherent chemical reactivity of the cyclopropyl group, combined with the nucleophilic nature of the amine, makes cyclopropylamines valuable intermediates. longdom.org They are frequently utilized to introduce the cyclopropyl motif into larger, more complex molecules. This structural feature is known to contribute to the efficacy of pest control agents. nih.gov For instance, derivatives of (1-cyclopropyl)cyclopropylamine have been identified as useful in the development of pesticides, insecticides, and acaricides. nih.gov The synthesis of such agrochemicals often involves the reaction of a cyclopropylamine derivative with other organic molecules to build the final active ingredient.

The general synthetic utility of cyclopropylamines in agrochemistry is highlighted by their role in creating stable and biologically active compounds for crop protection. longdom.org The strained three-membered ring of the cyclopropyl group can influence the molecule's conformation and metabolic stability, which are critical factors in the design of effective and environmentally safer agrochemicals. Therefore, this compound represents a valuable, reactive intermediate for the synthesis of a new generation of agrochemical precursors, even if its specific applications are proprietary or less commonly reported in public-domain research.

Table 1: Examples of Cyclopropyl-Containing Agrochemicals and the General Role of Cyclopropylamine Intermediates

| Agrochemical Class | General Synthetic Precursor | Key Structural Feature | Reference |

| Herbicides | Cyclopropylamine Derivatives | Cyclopropyl group | longdom.org |

| Insecticides | Cyclopropylamine Derivatives | Cyclopropyl group | longdom.orgnih.gov |

| Fungicides | Cyclopropylamine Derivatives | Cyclopropyl group | longdom.org |

| Acaricides | (1-Cyclopropyl)cyclopropylamine Derivatives | 1,1'-Bicyclopropyl moiety | nih.gov |

Contribution to the Synthesis of Advanced Pharmaceutical Intermediates

The incorporation of a cyclopropyl group is a widely recognized strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. researchgate.netgoogle.com This small, strained ring system can significantly influence a molecule's potency, metabolic stability, and binding affinity to biological targets. researchgate.net this compound, as a source of the cyclopropylmethylamine scaffold, is a key building block in the synthesis of advanced pharmaceutical intermediates.

Research has shown that the cyclopropyl fragment can address several challenges encountered during drug discovery. researchgate.net Its rigid nature can help to lock a molecule into a bioactive conformation, leading to more favorable binding with receptors. researchgate.net Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, which can increase metabolic stability by making the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net

The utility of cyclopropylamine derivatives is evident in their application as precursors for a range of therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds. google.com For example, molecules containing a cyclopropyl moiety have been investigated as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and for the treatment of hepatitis C. nih.gov The synthesis of these complex molecules often relies on the availability of versatile building blocks like this compound to introduce the key cyclopropylmethyl group.

Table 2: Impact of the Cyclopropyl Group in Pharmaceutical Properties

| Property | Influence of Cyclopropyl Group | Rationale | Reference |

| Potency | Enhancement | Conformational rigidity leading to better receptor binding. | researchgate.net |

| Metabolic Stability | Increased | Stronger C-H bonds reduce susceptibility to oxidative metabolism. | researchgate.net |

| Brain Permeability | Increased | Can alter physicochemical properties to favor crossing the blood-brain barrier. | researchgate.net |

| Plasma Clearance | Decreased | Improved metabolic stability can lead to a longer half-life in the body. | researchgate.net |

| Off-Target Effects | Reduced | Increased binding specificity due to conformational constraint. | researchgate.net |

Exploration in the Design of Novel Ligands and Catalytic Systems

This compound and its derivatives are also valuable in the field of coordination chemistry and catalysis. The nitrogen atom of the amine can act as a coordination site for metal ions, making these compounds suitable for the design of novel ligands for catalytic applications.

A notable area of exploration is in the synthesis of bivalent ligands, which can interact with two receptor sites simultaneously. For instance, a trans-cyclopropylmethyl linker, structurally similar to the backbone of this compound, has been incorporated into the design of bivalent ligands for the dopamine (B1211576) D3 receptor. silverfernchemical.com The rigid cyclopropyl unit in the linker can influence the spacing and orientation of the pharmacophores, which is crucial for achieving high affinity and selectivity. silverfernchemical.com

Furthermore, cyclopropylamines have been utilized in the development of catalytic systems. For example, nickel-catalyzed cross-coupling reactions are important transformations in organic synthesis, and the design of effective ligands is key to their success. Research has demonstrated the nickel-catalyzed N-arylation of cyclopropylamine, highlighting the utility of this moiety in forming new carbon-nitrogen bonds. This suggests that ligands derived from this compound could be effective in a range of metal-catalyzed reactions. The unique steric and electronic properties of the cyclopropylmethyl group can influence the reactivity and selectivity of the metal center in such catalytic systems.

Table 3: Applications of Cyclopropylmethylamine Derivatives in Ligand and Catalyst Design

| Application Area | Specific Example | Role of Cyclopropylmethyl Moiety | Reference |

| Bivalent Ligand Design | Dopamine D3 Receptor Antagonists | As a rigid linker to control pharmacophore spacing and orientation. | silverfernchemical.com |

| Catalysis | Nickel-Catalyzed N-Arylation | As a substrate to form new C-N bonds, demonstrating its utility in catalytic transformations. |

Advanced Characterization Techniques for Structural and Mechanistic Elucidation of 1 Cyclopropyl N,n Dimethylmethanamine and Its Reaction Products

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of "1-cyclopropyl-N,N-dimethylmethanamine". Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The cyclopropyl (B3062369) protons typically appear in the upfield region of the spectrum, a characteristic feature attributed to the shielding effects of the strained ring system. acs.org The methylene (B1212753) protons of the cyclopropyl ring are diastereotopic and are expected to show complex splitting patterns due to geminal and vicinal coupling. The methine proton of the cyclopropyl group will also display a multiplet due to coupling with the adjacent methylene protons. The protons of the N,N-dimethyl groups would appear as a sharp singlet, while the methylene protons connecting the cyclopropyl ring to the nitrogen atom would likely present as a doublet, due to coupling with the cyclopropyl methine proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment. The carbon atoms of the cyclopropyl ring are expected to resonate at relatively high field. The methylene carbons of the cyclopropyl ring will have a characteristic upfield shift, while the methine carbon will be further downfield. psu.edu The carbons of the N,N-dimethyl groups will appear as a single resonance, and the methylene bridge carbon will have a chemical shift influenced by the adjacent nitrogen and cyclopropyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Cyclopropyl CH₂ | 0.20 - 0.60 | 5 - 15 | Multiplet |

| Cyclopropyl CH | 0.70 - 1.20 | 15 - 25 | Multiplet |

| N-CH₂ | 2.20 - 2.50 | 50 - 60 | Doublet |

| N(CH₃)₂ | 2.10 - 2.30 | 40 - 50 | Singlet |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming the structural assignments. COSY experiments would reveal the coupling network between protons, while HSQC and HMBC would establish the connectivity between protons and their directly attached or more distant carbons, respectively.

Mass Spectrometry (MS) in Reaction Monitoring, Intermediate Detection, and Product Confirmation

Mass spectrometry is a powerful technique for the analysis of "this compound" and its reaction products, offering high sensitivity and the ability to determine molecular weights and fragmentation patterns.

Reaction Monitoring and Product Confirmation: In synthetic procedures involving "this compound", MS can be employed to monitor the progress of the reaction by tracking the disappearance of reactants and the appearance of products. The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) allows for the confirmation of the elemental composition of the target molecule and its derivatives.

Intermediate Detection: MS is particularly valuable for the detection of transient intermediates in chemical reactions. For instance, in oxidation reactions of cyclopropylamines, radical cation intermediates are often proposed. Electrochemical mass spectrometry has been used to study the oxidation of cyclopropylamine (B47189) derivatives, providing evidence for the formation of such reactive species. docbrown.info

Fragmentation Analysis: The electron ionization (EI) mass spectrum of "this compound" is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the molecule's structure. Alpha-cleavage is a common fragmentation pathway for amines, which in this case would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The loss of the cyclopropyl group or fragmentation within the cyclopropyl ring are also possible pathways.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 99 | [C₆H₁₃N]⁺ | Molecular Ion (M⁺) |

| 84 | [C₅H₁₀N]⁺ | Loss of a methyl group (•CH₃) |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage, loss of cyclopropylmethyl radical (•C₄H₇) |

| 57 | [C₄H₉]⁺ | Loss of dimethylaminyl radical (•N(CH₃)₂) |

| 42 | [C₂H₄N]⁺ | Fragmentation of the iminium ion |

Note: The relative abundances of these fragments would be determined experimentally.

X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. excillum.comnih.govresearchgate.net While "this compound" is a liquid at room temperature, its derivatives, such as hydrochloride or quaternary ammonium (B1175870) salts, can often be crystallized.

A single-crystal X-ray diffraction study of a suitable derivative would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the connectivity and stereochemistry of the compound and reveal details about its conformation in the solid state. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding, can be elucidated. This information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

The successful crystallization and subsequent X-ray analysis of a derivative would yield a detailed crystallographic information file (CIF), containing all the structural parameters of the molecule.

Spectroscopic Methods for In-Situ Kinetic and Mechanistic Studies (e.g., Fourier-Transform Infrared Spectroscopy)

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable data for kinetic and mechanistic investigations. docbrown.info Fourier-Transform Infrared (FT-IR) spectroscopy is particularly well-suited for this purpose.

By monitoring the changes in the vibrational spectrum of a reaction mixture over time, the concentration of reactants, intermediates, and products can be tracked. For reactions involving "this compound", specific IR absorption bands can be used for monitoring. For example, the C-N stretching vibrations and the characteristic vibrations of the cyclopropyl ring can be followed to determine the rate of reaction. nih.govaip.org

The data obtained from in-situ FT-IR studies can be used to determine reaction rate constants, reaction orders, and activation energies. This information is crucial for understanding the reaction mechanism and for optimizing reaction conditions.

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretch (cyclopropyl) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C-N stretch | 1000 - 1250 |

| CH₂ scissoring (cyclopropyl) | ~1450 |

| Cyclopropyl ring deformation | 800 - 900 |

Note: These are typical frequency ranges and can be influenced by the molecular environment.

Future Research Directions and Unexplored Avenues in 1 Cyclopropyl N,n Dimethylmethanamine Chemistry

Development of Novel and Highly Sustainable Synthetic Pathways

The efficient and environmentally benign synthesis of 1-cyclopropyl-N,N-dimethylmethanamine is a prerequisite for its widespread application. Current synthetic strategies for cyclopropylamines often involve multi-step processes with stoichiometric reagents and harsh conditions. globethesis.com Future research should focus on developing greener, more atom-economical, and scalable routes.

Key areas for exploration include:

Catalytic C-H Amination: A highly attractive approach would be the direct phosphine-catalyzed tertiary Csp³–H amination of methylcyclopropane. nih.govacs.org This transition-metal-free method offers high atom economy and regioselectivity, representing a significant advancement over classical methods.

Modified Kulinkovich-Szymoniak Reaction: The Kulinkovich reaction and its variations are powerful tools for creating cyclopropylamines from nitriles or amides. organic-chemistry.orgacsgcipr.orgacs.org Adapting this titanium-mediated cyclopropanation to directly yield this compound from a suitable N,N-dimethyl amide precursor could provide a convergent and efficient pathway.

Electro-Induced Hofmann Rearrangement: Electrochemical methods are gaining prominence as sustainable synthetic tools. An electro-induced Hofmann rearrangement of a corresponding cyclopropyl-substituted amide could offer a practical and environmentally friendly alternative to traditional methods that use stoichiometric amounts of hazardous reagents like bromine. rsc.orgthieme-connect.comacs.org

Biocatalysis and Renewable Feedstocks: The push for green chemistry encourages the exploration of biocatalytic methods. longdom.org Engineering enzymes to perform asymmetric synthesis or utilizing renewable feedstocks for the carbon skeleton could significantly improve the sustainability profile of this compound production.

Table 1: Comparison of Potential Sustainable Synthetic Pathways

| Synthetic Pathway | Potential Precursors | Key Advantages | Research Focus |

|---|---|---|---|

| Catalytic C-H Amination | Methylcyclopropane, Dimethylamine (B145610) source | High atom economy, Transition-metal-free, High regioselectivity | Catalyst development, Optimization of reaction conditions |

| Kulinkovich-Szymoniak Reaction | Cyclopropanecarboxamide derivatives, Grignard reagents | Good functional group tolerance, Established methodology | Substrate scope extension to tertiary amines, Diastereoselectivity control |

| Electro-Induced Hofmann Rearrangement | Cyclopropyl (B3062369) acetamides | Avoids hazardous reagents, Mild conditions, High potential for scalability | Optimization of electrochemical cell design, Substrate compatibility |

| Reductive Amination | Cyclopropanecarboxaldehyde (B31225), Dimethylamine | Readily available starting materials, Well-understood reaction | Development of green reducing agents and catalysts |

Exploration of New Catalytic Applications for the Cyclopropylamine (B47189) Moiety

The distinct electronic and steric properties of the this compound moiety suggest its potential as a novel ligand or organocatalyst. The strained cyclopropane (B1198618) ring can interact with metal centers, while the tertiary amine provides a Lewis basic site.

Future research avenues include:

Ligand Development for Transition-Metal Catalysis: The nitrogen atom of the N,N-dimethylamino group can act as a Lewis base, making it a potential donor for transition metals. bdmaee.net The adjacent cyclopropyl group could influence the steric and electronic environment of the metal center, potentially leading to unique reactivity and selectivity in catalytic transformations such as cross-coupling reactions.

Organocatalysis: Tertiary amines are widely used as organocatalysts. Investigating the catalytic activity of this compound in reactions like polymerization or Michael additions could reveal novel catalytic properties imparted by the cyclopropyl substituent. bdmaee.net

Frustrated Lewis Pair (FLP) Chemistry: The combination of the Lewis basic tertiary amine and a suitable bulky Lewis acid could form a frustrated Lewis pair. The unique steric environment provided by the cyclopropyl group might lead to novel FLP reactivity for the activation of small molecules like H₂, CO₂, or olefins.

Table 2: Potential Catalytic Applications

| Catalytic Area | Potential Role of the Compound | Target Reactions | Anticipated Benefits |

|---|---|---|---|

| Transition-Metal Catalysis | P,N-type or N,N-type ligand | Cross-coupling, Hydrogenation, Amination | Enhanced stability, Novel selectivity due to steric/electronic effects |

| Organocatalysis | Lewis base catalyst | Polymerization, Michael addition, Baylis-Hillman reaction | Unique stereochemical control, Modified reactivity |

| Frustrated Lewis Pair Chemistry | Lewis base component | Small molecule activation (H₂, CO₂), Hydrogenation | Novel activation pathways, Metal-free catalysis |

Advanced Theoretical Modeling for Predictive Chemical Reactivity and Selectivity

Computational chemistry provides a powerful tool to understand and predict the behavior of molecules, guiding experimental design and accelerating discovery. For this compound, theoretical modeling can offer crucial insights into its unique reactivity.

Key areas for computational investigation:

Ring-Opening Reactions: The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions. acs.orgnih.govacs.org Density Functional Theory (DFT) calculations can be employed to model the reaction pathways and energy barriers for the cleavage of C-C bonds under various conditions (polar, radical, or transition-metal-catalyzed). researchgate.net This could predict the regioselectivity and stereospecificity of such transformations.

Conformational Analysis and Reactivity: The conformation of the N,N-dimethylmethanamine substituent relative to the cyclopropane ring can influence its reactivity and interaction with other molecules. acs.org Theoretical models can predict the most stable conformations and how they affect the molecule's properties as a ligand or catalyst.

Mechanism of Catalysis: If this compound is found to be an effective ligand or catalyst, computational studies can elucidate the detailed reaction mechanism. rsc.org This understanding is crucial for optimizing the catalyst's performance and designing second-generation catalysts with improved activity and selectivity.

Integration into Emerging Areas of Chemistry, such as Supramolecular Assembly or Materials Science

The unique structural and electronic features of this compound make it an intriguing building block for the construction of novel materials and supramolecular assemblies.

Unexplored avenues in this domain include:

Polymer Chemistry: Cyclopropylamine derivatives are utilized in the synthesis of specialty polymers and advanced coatings. longdom.org The rigidity of the cyclopropane ring can impart unique mechanical and thermal properties to materials. This compound could be explored as a monomer or as a modifying agent to introduce these properties into polymer backbones.

Advanced Coatings: The amine functionality can promote adhesion and provide corrosion resistance, making it a candidate for incorporation into high-performance protective coatings. adv-polymer.com

Supramolecular Chemistry: Tertiary amines can participate in non-covalent interactions such as hydrogen bonding (with suitable donors) and halogen bonding. These interactions are the basis of supramolecular assembly. researchgate.net The specific geometry of this compound could be exploited to direct the formation of well-defined supramolecular architectures like cages, polymers, or gels with novel functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclopropyl-N,N-dimethylmethanamine, and how can reaction efficiency be validated?

- Methodology :

- Nucleophilic substitution : Cyclopropylmethyl halides can react with dimethylamine under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (1:3) as the mobile phase .

- Mannich reaction : Utilize cyclopropanecarboxaldehyde, dimethylamine, and formaldehyde in ethanol at 60°C for 24 hours. Confirm yield via gravimetric analysis or GC-MS .

- Validation : Characterize intermediates and final products using H NMR (e.g., δ 2.27 ppm for N(CH)) and IR (e.g., 1272 cm for C-N stretching) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- H NMR : Key signals include δ 0.58–1.88 ppm (cyclopropyl protons), δ 2.27 ppm (N(CH)), and δ 4.60–4.80 ppm (CH adjacent to the amine) .

- IR spectroscopy : Look for C-N stretching at 1201–1364 cm and cyclopropyl C-H bending at 1477 cm .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 127 for [M]) and fragmentation patterns .

Q. What solubility properties should researchers consider for experimental design?

- Methodology :

- The compound is soluble in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol). For aqueous solutions, use sonication at 40 kHz for 30 minutes to enhance dispersion .

- Table 1 : Solubility Data

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | >50 |

| Water | ~10 |

| DMSO | >100 |

| Source: Adapted from |

Advanced Research Questions

Q. How can contradictory spectral data across studies be resolved?

- Methodology :

- Comparative analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine, δ 2.28 ppm for N(CH)) .

- Computational validation : Use density functional theory (DFT) to simulate H NMR spectra and compare with experimental data .

- Standardization : Calibrate instruments using certified reference materials (e.g., USP-grade solvents) .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- Methodology :

- DFT/B3LYP : Calculate Gibbs free energy (ΔG) of transition states in reactions (e.g., tetrazole addition) to identify energetically favorable pathways .

- TDDFT : Model HOMO-LUMO gaps (e.g., 3.1 eV for anthracene derivatives) to predict electron transfer behavior .

- Software : Gaussian 16 or ORCA with def2-TZVP basis sets for high accuracy .

Q. How to design OECD-compliant toxicity studies for this compound?

- Methodology :

- Acute toxicity : Administer 300–2000 mg/kg doses to Wistar rats via oral gavage. Monitor mortality, organ weight changes, and histopathology for 14 days .

- Sub-acute toxicity : Conduct 28-day repeated-dose studies with hematological (e.g., hemoglobin, leukocyte count) and biochemical (e.g., ALT, creatinine) profiling .

- Data interpretation : Apply Klimisch scoring to assess study reliability and align with REACH guidelines .

Q. What regulatory considerations are critical for handling this compound in laboratory settings?

- Methodology :

- GHS compliance : Classify the compound as Tier 1 under EU REACH, requiring hazard assessments for skin/eye irritation and respiratory sensitization .

- Safety protocols : Use fume hoods for synthesis, store in amber glass at 4°C, and dispose via incineration (UN 3082) .

- Documentation : Maintain SDS sheets with CAS 10175-31-2 and EC 688-329-1 identifiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.